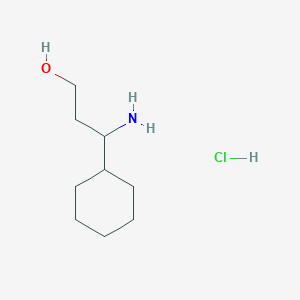

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-Amino-3-cyclohexyl-propan-1-ol hydrochloride" is not directly mentioned in the provided papers, but related compounds and structural motifs are discussed. For instance, the synthesis of beta-adrenergic blocking agents with heterocyclic substituted propan-2-ols is described, which are structurally related to the compound . Additionally, the synthesis of a functionalized cyclohexene skeleton, which shares the cyclohexyl component with our compound of interest, is reported . Furthermore, the crystal and molecular structures of a new anti-ulcer agent featuring a cyclohexyl moiety are detailed . Lastly, the synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers are discussed, which is relevant due to the shared 3-amino-propan-1-ol core .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as the use of L-serine as a starting material, ring-closing metathesis, and diastereoselective Grignard reactions . The synthesis of beta-adrenergic blocking agents includes the introduction of heterocyclic moieties and the exploration of structure-activity relationships . These methods could potentially be adapted for the synthesis of "3-Amino-3-cyclohexyl-propan-1-ol hydrochloride" by incorporating the appropriate functional groups onto the cyclohexyl backbone.

Molecular Structure Analysis

The molecular structure of compounds with cyclohexyl moieties has been studied using X-ray analysis, revealing details such as space group, lattice parameters, and conformation . The rigid bent-rod like conformation and dimerization through hydrogen bonding are notable features that could influence the properties of "3-Amino-3-cyclohexyl-propan-1-ol hydrochloride" .

Chemical Reactions Analysis

The papers do not provide specific reactions for "3-Amino-3-cyclohexyl-propan-1-ol hydrochloride," but they do discuss the reactivity of similar structures. For example, the synthesis of dendrimers from 3-amino-propan-1-ol allows for the introduction of various functional groups at the peripheries of the dendrimers . This suggests that the amino group in "3-Amino-3-cyclohexyl-propan-1-ol hydrochloride" could be similarly reactive, enabling further functionalization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Amino-3-cyclohexyl-propan-1-ol hydrochloride" are not directly reported, the non-toxic nature of related poly(ether imine) dendrimers suggests that the compound might also exhibit low cytotoxicity . The crystal structure analysis of a related anti-ulcer agent provides insights into the solid-state properties that could be relevant, such as the potential for hydrogen bonding and molecular conformation .

Safety and Hazards

Mecanismo De Acción

- By antagonizing these receptors, procyclidine helps balance cholinergic and dopaminergic activity in the basal ganglia .

- Procyclidine’s interaction with cholinergic receptors leads to several effects:

- Procyclidine’s downstream effects involve multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Propiedades

IUPAC Name |

3-amino-3-cyclohexylpropan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c10-9(6-7-11)8-4-2-1-3-5-8;/h8-9,11H,1-7,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMBTTZDDNANKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCO)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588750 |

Source

|

| Record name | 3-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-cyclohexyl-propan-1-ol hydrochloride | |

CAS RN |

1173031-67-8 |

Source

|

| Record name | 3-Amino-3-cyclohexylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Aminophenyl)carbonyl]piperidin-4-ol](/img/structure/B1284946.png)

![Benzo[b]thiophen-2-ylmethanamine hydrochloride](/img/structure/B1284990.png)

![1-(Benzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B1284991.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1285002.png)